molecular formula C13H10ClF3N2O B3037133 (4-chlorophenyl)[5-(trifluoromethyl)-6,7-dihydro-1H-1,4-diazepin-1-yl]methanone CAS No. 439120-69-1

(4-chlorophenyl)[5-(trifluoromethyl)-6,7-dihydro-1H-1,4-diazepin-1-yl]methanone

Cat. No. B3037133
CAS RN: 439120-69-1
M. Wt: 302.68 g/mol
InChI Key: QHWSIUFPJLAXHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(4-chlorophenyl)[5-(trifluoromethyl)-6,7-dihydro-1H-1,4-diazepin-1-yl]methanone” is a chemical compound . It is also known as "1-(4-chlorobenzoyl)-5-(trifluoromethyl)-6,7-dihydro-1H-1,4-diazepine" .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined by its molecular weight, chemical structure, and other characteristics. The molecular weight of a similar compound, “(4-chlorophenyl)phenyl- Methanone”, is 216.663 .

Scientific Research Applications

Catalysis and Synthesis

  • Diastereoselective Synthesis : A study by Salari, Mosslemin, and Hassanabadi (2017) demonstrated the use of DABCO (1,4-diaza-bicyclo[2.2.2]octane) as a catalyst for the diastereoselective synthesis of trans-(4-chlorophenyl)-7-aryl-6,7-dihydro-[1,3]dioxolo[4,5-f]benzofuran-6-yl)methanone in an aqueous medium, showcasing its application in chemical synthesis (Salari, Mosslemin, & Hassanabadi, 2017).

Molecular Structure and Spectroscopy

  • Molecular Structure and Antimicrobial Activity : Research by Sivakumar et al. (2021) investigated the molecular structure, spectroscopic features, and antimicrobial activity of related compounds, highlighting the utility of such molecules in structural and biological studies (Sivakumar et al., 2021).

Biological Evaluation and Molecular Docking

  • Antibacterial and Antiinflammatory Agents : Ravula et al. (2016) synthesized novel derivatives and evaluated them for their antiinflammatory and antibacterial activity. This indicates the potential of such compounds in therapeutic applications (Ravula et al., 2016).

  • Luminescence Applications : A study by Wen et al. (2021) on a related molecule demonstrated applications in luminescence, indicating potential use in materials science (Wen et al., 2021).

  • Anticancer and Antimicrobial Agents : Katariya, Vennapu, and Shah (2021) explored the synthesis and molecular docking study of compounds with potential as anticancer and antimicrobial agents, showing the relevance of such compounds in pharmacological research (Katariya, Vennapu, & Shah, 2021).

properties

IUPAC Name

(4-chlorophenyl)-[7-(trifluoromethyl)-5,6-dihydro-1,4-diazepin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClF3N2O/c14-10-3-1-9(2-4-10)12(20)19-7-5-11(13(15,16)17)18-6-8-19/h1-4,6,8H,5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHWSIUFPJLAXHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C=CN=C1C(F)(F)F)C(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-chlorophenyl)[5-(trifluoromethyl)-6,7-dihydro-1H-1,4-diazepin-1-yl]methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-chlorophenyl)[5-(trifluoromethyl)-6,7-dihydro-1H-1,4-diazepin-1-yl]methanone
Reactant of Route 2
Reactant of Route 2
(4-chlorophenyl)[5-(trifluoromethyl)-6,7-dihydro-1H-1,4-diazepin-1-yl]methanone
Reactant of Route 3
Reactant of Route 3
(4-chlorophenyl)[5-(trifluoromethyl)-6,7-dihydro-1H-1,4-diazepin-1-yl]methanone
Reactant of Route 4
Reactant of Route 4
(4-chlorophenyl)[5-(trifluoromethyl)-6,7-dihydro-1H-1,4-diazepin-1-yl]methanone
Reactant of Route 5
Reactant of Route 5
(4-chlorophenyl)[5-(trifluoromethyl)-6,7-dihydro-1H-1,4-diazepin-1-yl]methanone
Reactant of Route 6
Reactant of Route 6
(4-chlorophenyl)[5-(trifluoromethyl)-6,7-dihydro-1H-1,4-diazepin-1-yl]methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.